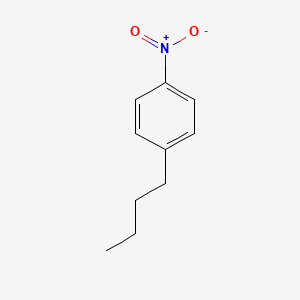

1-Butyl-4-nitrobenzene

Description

Contextualization of Nitroaromatic Compounds in Contemporary Chemical Research

Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, are fundamental pillars in modern chemical research and industry. mdpi.comscielo.br Their importance stems from their versatile reactivity and their status as key building blocks for a vast array of functional materials and molecules. mdpi.com Millions of tons of nitro compounds are produced and utilized annually in the synthesis of dyes, agricultural chemicals, explosives, and crucially, pharmaceuticals. mdpi.comscielo.br

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly influences the electron density of the aromatic scaffold. mdpi.com This electronic perturbation activates the molecule for various chemical transformations, including nucleophilic aromatic substitution and single-electron transfer reactions. mdpi.com In recent decades, research has increasingly focused on harnessing these properties for sophisticated synthetic applications that require precise control over reactivity and stereochemistry. mdpi.com Furthermore, nitroaromatic compounds are cost-effective and readily available, making them attractive electrophilic reagents in transition-metal-catalyzed cross-coupling reactions, where the nitro group can function as a leaving group to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org The biological significance of this class is also noteworthy, with many nitro-containing drugs leveraging bioreductive activation mechanisms, and naturally occurring nitro compounds exhibiting a range of biological activities. mdpi.commdpi.comnih.gov

Significance of Monosubstituted Nitrobenzenes as Chemical Probes and Building Blocks

Within the large family of nitroaromatics, monosubstituted nitrobenzenes—benzene (B151609) rings bearing a single nitro group and another substituent—hold particular importance as versatile chemical intermediates. ontosight.ailibretexts.org The nitro group's electronic influence is pivotal; it deactivates the aromatic ring towards electrophilic substitution, directing incoming groups primarily to the meta position. rsc.org Conversely, it activates the ring for nucleophilic aromatic substitution.

The most fundamental and widely exploited transformation of the nitro group is its reduction to an amino group (—NH₂). mdpi.com This conversion turns a strongly electron-withdrawing group into a strongly electron-donating one, dramatically altering the molecule's chemical properties and reactivity. This makes monosubstituted nitrobenzenes invaluable precursors to a wide range of substituted anilines, which are themselves critical intermediates in the pharmaceutical and dye industries. wikipedia.orgncert.nic.in For instance, nitrobenzene (B124822) is the primary precursor to aniline (B41778), a high-volume industrial chemical. wikipedia.org The nitro group itself can also act as a synthetic handle in various coupling reactions, further enhancing the utility of these compounds as modular building blocks for constructing more complex molecular architectures. mdpi.comacs.org

Scope and Objectives of Research on 1-Butyl-4-nitrobenzene within Organic Chemistry

This compound (p-nitrobutylbenzene) is a specific monosubstituted nitrobenzene that serves as a case study in the application of nitroarene chemistry. nih.gov Its structure, featuring a butyl group at the para position relative to the nitro group, makes it a useful intermediate in organic synthesis. synhet.com

Research on this compound focuses on its role as a precursor and building block. The primary synthetic utility lies in the reduction of its nitro group to form 4-butylaniline (B89568), a valuable compound for further elaboration. lookchem.com The presence of the butyl group provides lipophilicity, a property often modulated in the design of bioactive molecules. The compound is typically synthesized via the nitration of butylbenzene (B1677000). ontosight.ai Its chemical properties are a direct consequence of its structure as a p-substituted nitroarene.

The primary objectives of studying compounds like this compound include:

Developing efficient and selective methods for its synthesis.

Exploring its reactivity, particularly in the transformation of the nitro group.

Utilizing it as a starting material for the synthesis of more complex target molecules, such as pharmaceutical intermediates and specialty chemicals. synhet.com

Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 20651-75-6 | nih.govsynhet.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₃NO₂ | nih.govnih.gov |

| Molecular Weight | 179.22 g/mol | nih.govnih.gov |

| Boiling Point | 136 °C / 10 mmHg | lookchem.com |

| Density | 1.06 g/cm³ | lookchem.com |

| Flash Point | 119 °C | lookchem.com |

| Refractive Index | 1.5300-1.5340 | lookchem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-butyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBCNLSIDKBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174694 | |

| Record name | 1-Butyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-75-6 | |

| Record name | 1-Butyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 1 Butyl 4 Nitrobenzene

Established Synthetic Pathways for 1-Butyl-4-nitrobenzene

The selection of an optimal synthetic pathway depends on factors such as precursor availability, reaction yield, and isomeric purity of the final product. Both alkylation and nitration routes present distinct advantages and challenges that influence their practical application.

This approach involves introducing a butyl group onto a pre-existing nitrobenzene (B124822) ring. The primary method for such a transformation would theoretically be the Friedel-Crafts alkylation.

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for attaching alkyl groups to aromatic rings, typically using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edumt.com The reaction proceeds via the formation of a carbocation electrophile that is then attacked by the nucleophilic aromatic ring. mt.comlibretexts.org

However, this method is largely ineffective for the synthesis of this compound from nitrobenzene. The nitro group (–NO₂) is a powerful electron-withdrawing group, which strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. stackexchange.comyoutube.com This deactivation renders the nitrobenzene ring not nucleophilic enough to attack the carbocation generated from the butyl halide. quora.com

Furthermore, the Lewis acid catalyst required for the reaction preferentially coordinates with the oxygen atoms of the nitro group. quora.com This interaction places a positive charge on the ring system, further intensifying its deactivation and effectively inhibiting the Friedel-Crafts reaction. libretexts.org Due to these limitations, nitrobenzene is so unreactive that it is sometimes used as a solvent for Friedel-Crafts reactions on other substrates. stackexchange.com Consequently, direct Friedel-Crafts alkylation of nitrobenzene is not considered a viable synthetic route for producing this compound in practical yields.

Given the severe limitations of Friedel-Crafts reactions on nitrobenzene, alternative direct alkylation methods are not commonly employed for this specific transformation. While various specialized alkylation reactions exist in organic chemistry, they often involve different mechanisms or require substrates that are not applicable here. For instance, nucleophilic aromatic substitution is possible on nitroaromatics but requires a different set of reagents and a leaving group on the ring. Therefore, the synthesis of this compound almost exclusively relies on the alternative strategy of nitrating a butylbenzene (B1677000) precursor.

The more successful and widely used approach for synthesizing this compound is the electrophilic aromatic nitration of butylbenzene. In this pathway, the butyl group is already present on the aromatic ring, and a nitro group is subsequently introduced.

Aromatic nitration is a classic example of electrophilic aromatic substitution. The standard and most common method involves treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rushim.rumasterorganicchemistry.com

The key steps in this process are:

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.comalevelh2chemistry.com

Electrophilic Attack: The electron-rich π-system of the butylbenzene ring attacks the nitronium ion. This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu

Deprotonation: A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This final step restores the aromaticity of the ring, yielding the nitrobutylbenzene product. masterorganicchemistry.com

The reaction temperature is a critical parameter that must be controlled. Since the butyl group is an activating substituent, the reaction is faster than the nitration of benzene itself. msu.edu Elevated temperatures can increase the rate of reaction but also promote the formation of multiple nitration products (dinitration), thus reducing the yield of the desired monosubstituted product. alevelh2chemistry.com

When a monosubstituted benzene derivative undergoes a second substitution, the position of the incoming electrophile is directed by the initial substituent. The butyl group, as an alkyl group, is an ortho, para-director. This means that the nitration of butylbenzene will yield a mixture of two primary products: 1-butyl-2-nitrobenzene (B1266369) (ortho isomer) and this compound (para isomer), along with a minor amount of the meta isomer. msu.edulibretexts.org

The key to optimizing the synthesis is to control the regioselectivity to maximize the yield of the desired para isomer. The ratio of ortho to para products is influenced significantly by steric hindrance. The butyl group, while not as large as a tert-butyl group, still presents some steric bulk that can hinder the approach of the nitronium ion to the adjacent ortho positions. msu.edu

In the case of tert-butylbenzene (B1681246), which has a much bulkier substituent, this steric effect is pronounced, leading to a high preference for para substitution. For example, the nitration of tert-butylbenzene can yield a product mixture containing approximately 75% para isomer and only 16% ortho isomer. msu.edulibretexts.org While the effect is less dramatic for n-butylbenzene, the para isomer is still generally favored over the ortho isomer. Separating the resulting mixture of isomers, typically by distillation or chromatography, is a necessary final step to obtain pure this compound.

Nitration of Butylbenzene Derivatives

Novel Approaches in the Synthesis of Substituted Nitrobenzenes

Recent advancements in synthetic chemistry have moved beyond classical nitration methods, which often suffer from poor regioselectivity and harsh reaction conditions. organic-chemistry.orgresearchgate.net Novel strategies offer milder conditions, improved functional group tolerance, and precise control over isomer formation. acs.org

Ipso-nitration has emerged as a powerful technique to circumvent the regioselectivity challenges associated with traditional electrophilic aromatic substitution. acs.org This method involves the replacement of a pre-installed functional group, most commonly a boronic acid, at a specific position on the aromatic ring with a nitro group. researchgate.net This ensures the exclusive formation of the desired regioisomer.

The reaction is often facilitated by a combination of a metal nitrate (B79036) salt and an activating agent. organic-chemistry.org Prakash and co-workers developed a mild and effective system using various nitrate salts in conjunction with chlorotrimethylsilane (B32843) (TMSCl). organic-chemistry.orgresearchgate.net This combination is believed to generate a TMS-O-NO₂ species that facilitates the selective nitration at the carbon atom bearing the boronic acid group. organic-chemistry.org Studies have shown that silver nitrate (AgNO₃) in dichloromethane (B109758) (DCM) often provides optimal results. organic-chemistry.orgsemanticscholar.org This approach is noted for its high efficiency, broad functional group tolerance, and the avoidance of over-nitration byproducts. organic-chemistry.org

More recently, photocatalytic and metal-free protocols have been developed, further expanding the utility of ipso-nitration. acs.org Iron-catalyzed systems using visible light have also been reported, offering a more cost-effective and environmentally benign alternative. acs.org

| Nitrating System | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Metal Nitrate / TMSCl | High regioselectivity; mild conditions; avoids dinitro products. AgNO₃ is often the most effective salt. | AgNO₃, TMSCl, in Dichloromethane (DCM) at room temperature. | organic-chemistry.org |

| Fuming Nitric Acid | Simple, efficient, and chemoselective. Proceeds via a radical pathway. | f-HNO₃ in an appropriate solvent. Requires careful temperature control due to exotherms. | organic-chemistry.org |

| Iron-Catalysis / Visible Light | Utilizes inexpensive NaNO₃; environmentally friendly; good functional group tolerance. | Aryl boride, NaNO₃, iron catalyst, under visible light irradiation. | acs.org |

| N-Nitroheterocycles | Metal-free; uses bench-stable, recyclable organic nitrating reagents. | Photocatalytic or thermal conditions with reagents like N-nitrosaccharin. | acs.org |

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules, such as drug candidates or natural products, in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship studies without the need to re-synthesize the entire molecular scaffold.

C–H functionalization is a prominent LSF technique that involves the direct conversion of a carbon-hydrogen bond into a new functional group. rsc.orgumich.edu In the context of this compound analogues, LSF could be employed to introduce a nitro group onto a complex molecule already containing a butyl-substituted aromatic ring. The nitro group itself is a valuable functionality in LSF, not only for its electronic properties but also because it can be readily converted into other functional groups, such as amines, providing a versatile handle for further diversification. mdpi.commdpi.com For instance, copper-catalyzed C-H LSF has been used to modify 5-nitrofuran drugs with various functional groups. nih.gov The development of site-selective C-H nitration reactions on complex N-heterocycles further showcases the potential of this strategy. researchgate.net

Asymmetric Synthesis and Chiral Derivatization Potential of this compound Analogues

While this compound itself is an achiral molecule, its analogues can possess chirality, which is crucial for applications in pharmaceutical and biological sciences. Asymmetric synthesis is the set of methodologies used to produce stereoisomeric products in unequal amounts, favoring the formation of a specific enantiomer or diastereomer. uwindsor.cawikipedia.org

The potential for creating chiral derivatives of this compound can be realized through several established strategies:

Chiral Auxiliaries: An achiral starting material can be temporarily coupled to a chiral auxiliary. wikipedia.org This new compound can then undergo diastereoselective reactions to install a chiral center, for example, on the butyl chain. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Enantioselective Catalysis: A small amount of a chiral catalyst can be used to control the stereochemical outcome of a reaction. wikipedia.org For instance, in a cross-coupling reaction to form the butyl-aryl bond, a chiral ligand on the metal catalyst could induce asymmetry if the butyl group itself is constructed during the coupling process (e.g., from a prochiral precursor).

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com One could envision starting with a chiral molecule that already contains a butyl group with a defined stereocenter and subsequently building the nitroaromatic portion of the molecule.

These methods could be applied to synthesize analogues such as (S)- or (R)-1-(sec-butyl)-4-nitrobenzene, where the chiral center resides on the alkyl chain.

Catalytic Synthesis of this compound and Related Structures

Catalysis offers significant advantages in the synthesis of alkylated nitroaromatics, including increased efficiency, milder reaction conditions, and improved sustainability compared to stoichiometric methods. Both homogeneous and heterogeneous catalysts play vital roles.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is dominated by transition-metal-catalyzed cross-coupling reactions for C-C bond formation. nobelprize.org Palladium-catalyzed reactions are particularly prominent for constructing the aryl-alkyl bond in structures like this compound. nih.gov

Common strategies include:

Suzuki-Miyaura Coupling: This involves the reaction of an aryl halide with an organoboron compound. nobelprize.org To synthesize this compound, one could couple 1-bromo-4-nitrobenzene (B128438) with butylboronic acid or, alternatively, 4-butylphenylboronic acid with a nitrating agent in a subsequent step.

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide. nobelprize.org

Cross-Coupling of Nitroarenes: A significant recent development is the direct use of nitroarenes as electrophilic coupling partners, where the nitro group is displaced. acs.org This allows for the palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination reactions to proceed by cleaving the Ar-NO₂ bond, offering a novel synthetic route that leverages the nitro group as a leaving group. nih.govacs.org

| Reaction Name | Coupling Partners | Catalyst System | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium(0) complex with phosphine (B1218219) ligands | High functional group tolerance; commercially available reagents. |

| Negishi Coupling | Organozinc compound + Organohalide | Palladium(0) or Nickel(0) complex | High reactivity of organozinc reagents. |

| Denitrative Coupling | Nitroarene + Organoboron compound | Palladium(0) with specialized ligands (e.g., BrettPhos) | Uses readily available nitroarenes directly as electrophiles. |

Heterogeneous catalysts, which exist in a different phase from the reactants, are attractive for industrial applications due to their ease of separation and potential for recyclability. chemijournal.com They are particularly relevant for the two classical reactions that can produce this compound: Friedel-Crafts alkylation and aromatic nitration.

Friedel-Crafts Alkylation: The traditional synthesis of butylbenzene involves the Friedel-Crafts alkylation of benzene with a butylating agent (e.g., 1-butanol (B46404) or 1-chlorobutane) using a Lewis acid like AlCl₃. wikipedia.org However, this process has environmental drawbacks. Solid acid catalysts, such as zeolites, heteropoly acids (e.g., 12-Tungstophosphoric acid), and supported acids, have been developed as "greener" alternatives. chemijournal.comchemijournal.com These catalysts can perform the alkylation under solvent-free conditions and can be recovered and reused. chemijournal.com It is important to note that direct Friedel-Crafts alkylation of nitrobenzene is highly inefficient due to the strong deactivating nature of the nitro group. stackexchange.comlibretexts.org Therefore, the preferred route is the alkylation of benzene followed by nitration.

Aromatic Nitration: The subsequent nitration of butylbenzene is typically performed with a mixture of nitric and sulfuric acids. rushim.ru Heterogeneous catalysts, including various solid acids, can also be employed for the nitration step. These catalysts can enhance regioselectivity and simplify the workup process by avoiding the need to neutralize large quantities of strong mineral acids.

Mechanistic Studies of Chemical Transformations Involving 1 Butyl 4 Nitrobenzene

Electrophilic Aromatic Substitution Mechanisms on the Nitrobenzene (B124822) Scaffold

The two substituents on the ring, the alkyl group and the nitro group, exert opposing electronic effects.

Butyl Group: As an alkyl group, the n-butyl group is an activating group and an ortho-, para-director . wikipedia.org It donates electron density to the benzene (B151609) ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. latech.edu For instance, toluene (B28343) (methylbenzene) reacts about 25 times faster than benzene in nitration reactions. libretexts.org The electron-donating nature of the alkyl group stabilizes the positively charged reaction intermediate (the arenium ion), particularly when the attack occurs at the ortho or para positions. libretexts.org

Nitro Group: Conversely, the nitro group is a powerful deactivating group and a meta-director . aakash.ac.in Its strong electron-withdrawing properties (both by induction and resonance) decrease the electron density of the aromatic ring, making it significantly less reactive towards electrophiles. quora.com Nitrobenzene, for example, undergoes nitration millions of times more slowly than benzene. lumenlearning.com This deactivation makes further electrophilic substitution on 1-butyl-4-nitrobenzene challenging.

In this compound, the directing effects of the two groups are aligned. The butyl group directs incoming electrophiles to its ortho positions (C2 and C6), while the nitro group directs to its meta positions (also C2 and C6). Therefore, any subsequent electrophilic substitution is strongly directed to the positions ortho to the butyl group. However, the powerful deactivating nature of the nitro group means that harsh reaction conditions would be required. msu.edu

The steric bulk of the alkyl group can also influence the ratio of ortho to para products. With a larger alkyl group like a tert-butyl group, attack at the sterically hindered ortho positions is less favored, leading to a higher proportion of the para product. libretexts.orglibretexts.org

Table 1: Isomer Distribution in the Nitration of Various Alkylbenzenes

| Starting Compound | % Ortho | % Meta | % Para | Relative Rate (vs. Benzene=1) |

| Toluene (C₆H₅CH₃) | 58.5 | 4.5 | 37.0 | 25 |

| tert-Butylbenzene (B1681246) (C₆H₅C(CH₃)₃) | 16 | 8 | 75 | 16 |

Source: Data compiled from multiple chemistry resources demonstrating substituent effects. msu.edulibretexts.org

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving a high-energy carbocation intermediate known as an arenium ion or sigma (σ)-complex. The stability of this intermediate is the key to understanding the directing effects of substituents.

Formation of the Arenium Ion: The electrophile attacks the π-electron system of the benzene ring, forming a new C-E bond and a resonance-stabilized carbocation. youtube.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. youtube.com

Nucleophilic Aromatic Substitution Pathways

While deactivated towards electrophiles, the presence of a strong electron-withdrawing group like the nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) . In these reactions, the roles are reversed: the aromatic ring acts as an electrophile, and it is attacked by a nucleophile. byjus.com

The success of an SNAr reaction is highly dependent on the substituents present on the aromatic ring.

Electron-Withdrawing Groups (EWGs): The reaction is facilitated by the presence of strong EWGs, such as the nitro group (-NO₂). numberanalytics.com These groups activate the ring towards nucleophilic attack by withdrawing electron density, making the ring carbons more electrophilic.

Position of EWGs: The activating effect is most pronounced when the EWG is positioned ortho or para to the site of nucleophilic attack (or to a leaving group, if one were present). byjus.comyoutube.com This positioning allows the negative charge of the intermediate to be delocalized onto the electron-withdrawing group through resonance, providing significant stabilization.

Electron-Donating Groups (EDGs): Electron-donating groups, like the butyl group, decrease the ring's reactivity towards nucleophiles. byjus.com

In this compound, the powerful nitro group at the para position makes the ring carbons, particularly C1 (bearing the butyl group) and C4 (bearing the nitro group), electrophilic and thus potential sites for nucleophilic attack.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination process, involving a distinct, negatively charged intermediate. youtube.com This intermediate is known as a Meisenheimer complex . wikipedia.org

A Meisenheimer complex is the adduct formed from the attack of a nucleophile on an electron-poor aromatic ring. wikipedia.org The formation of this complex temporarily disrupts the aromaticity of the ring, resulting in a resonance-stabilized cyclohexadienyl anion. The negative charge is delocalized over the ring and, crucially, onto the ortho and para electron-withdrawing substituents. youtube.com

The stability of the Meisenheimer complex is a critical factor in SNAr reactions. For arenes with strong activating groups like nitro groups, these complexes can be quite stable and have been isolated and characterized in some cases. bris.ac.uk While a typical SNAr reaction involves the subsequent loss of a leaving group to restore aromaticity, the formation of the Meisenheimer complex itself is the key step indicating the susceptibility of a nitroaromatic compound to react with nucleophiles. nih.gov

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group to a primary amine is one of the most important transformations of nitroaromatic compounds. This reaction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group (-NH₂), fundamentally altering the chemical reactivity of the aromatic ring. The resulting product, 4-butylaniline (B89568), is a valuable synthetic intermediate.

A wide variety of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Conditions | Notes |

| H₂, Pd/C, PtO₂, or Raney Ni | Catalytic hydrogenation | Highly efficient method. However, it can also reduce other functional groups like alkenes, alkynes, and carbonyls. wikipedia.orgcommonorganicchemistry.com |

| Fe, HCl | Acidic medium | A classic, effective, and economical method. The reaction is initiated with acid, but the formed FeCl₂ hydrolyzes to regenerate acid, meaning only a catalytic amount is needed. ncert.nic.in |

| SnCl₂, HCl | Acidic medium | A mild and common laboratory method for reducing nitro groups, often used when other sensitive functional groups are present. commonorganicchemistry.com |

| Zn, HCl or Acetic Acid | Acidic medium | Provides a mild method for reduction. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | A useful reagent for certain applications. wikipedia.org |

| Sodium Sulfide (B99878) (Na₂S) | Aqueous or alcoholic solution | Can be used for the selective reduction of one nitro group in a polynitro compound. commonorganicchemistry.com |

Source: Data compiled from various organic chemistry sources. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.orgresearchgate.net

The most common industrial and laboratory methods involve catalytic hydrogenation or the use of metals like iron, tin, or zinc in an acidic medium. wikipedia.orgncert.nic.in These methods reliably convert this compound into 4-butylaniline.

Catalytic Hydrogenation Mechanisms to Amino Derivatives

The catalytic hydrogenation of nitroarenes to their corresponding anilines is a cornerstone of industrial chemistry. While direct mechanistic studies on this compound are not extensively documented, the well-studied hydrogenation of nitrobenzene provides a robust model. The process is significantly more complex than a simple direct reduction.

Historically, the reaction was thought to proceed via the Haber mechanism , which proposed a stepwise reduction from nitrobenzene to nitrosobenzene (B162901), then to phenylhydroxylamine, and finally to aniline (B41778). However, more recent studies have challenged this linear pathway. acs.orgbyjus.com Research has shown that nitrosobenzene cannot be a direct intermediate in the main pathway for aniline formation from nitrobenzene, as the rate of aniline production from nitrosobenzene is significantly slower than from nitrobenzene itself. acs.org

A revised mechanism suggests that nitrobenzene and nitrosobenzene hydrogenation proceed through separate routes, potentially linked by a common adsorbed intermediate on the catalyst surface. masterorganicchemistry.com The surface concentration of this species dictates which pathway is favored. The presence of by-products such as azoxybenzene (B3421426) and azobenzene (B91143) is often attributed to localized areas on the catalyst surface with insufficient hydrogen flux, allowing for the condensation of intermediates like phenylhydroxylamine.

The choice of catalyst and reaction conditions plays a critical role in the reaction rate and selectivity. Catalysts are typically based on metals like palladium, platinum, or nickel. For instance, a palladium on carbon (Pd/C) catalyst is commonly used under mild conditions. acs.org The nature of the support material and the solvent can also influence the reaction kinetics. masterorganicchemistry.com Bimetallic catalysts, such as those containing palladium and nickel, have been shown to exhibit enhanced activity, sometimes altering the reaction mechanism to a more direct route to aniline with fewer side products.

Table 1: Comparison of Catalytic Systems for Nitroarene Hydrogenation

| Catalyst System | Key Mechanistic Features | Typical Conditions | Reference |

|---|---|---|---|

| Pd/C | Complex mechanism, potentially involving separate pathways for nitro- and nitroso-intermediates. | Mild temperature and pressure. | acs.orgmasterorganicchemistry.com |

| Raney Nickel | Mechanism is likely similar to other metal catalysts, not specific to palladium. | Gas phase or liquid phase, elevated temperature and pressure. | masterorganicchemistry.com |

| Pd-Ni Bimetallic | Can exhibit a more direct reaction pathway to aniline, minimizing intermediates. | Varied, can be milder than monometallic nickel. |

Electrochemical Reduction Processes and Electron Transfer Pathways

The electrochemical reduction of nitroaromatic compounds like this compound offers an alternative to catalytic hydrogenation, often under milder conditions and with high selectivity. acs.org The process involves the direct or mediated transfer of electrons to the nitro group at an electrode surface.

The reduction is a multi-step process. The initial step is typically a one-electron transfer to the nitroarene molecule, forming a radical anion (ArNO₂⁻). nih.gov This radical anion is a key intermediate in many of the subsequent reactions. nih.gov In aqueous media, the electrochemical reduction of nitrobenzene to aniline involves a series of electron and proton transfers. For example, at a pH of 7.0, nitrobenzene is reduced to phenylhydroxylamine at potentials of -0.30 to -0.45 V, which is then further reduced to aniline at potentials of -0.55 to -0.70 V. nih.gov

In some non-aqueous environments, such as ionic liquids, the electrochemical reduction can proceed through a two-molecule, three-step pathway involving the transfer of a total of eight electrons to produce azobenzene. youtube.com The process starts with the formation of the radical anion, followed by a two-electron transfer step often accompanied by radical coupling, and a final two-electron transfer to yield the azobenzene product. youtube.com

The efficiency and outcome of the electrochemical reduction are influenced by several factors, including the electrode material (e.g., platinum, copper, carbonaceous materials), the composition of the electrolyte solution, current density, and pH. acs.orgnih.govnih.gov Indirect electrolysis, using a redox mediator, can circumvent issues of slow kinetics and poor selectivity that can affect direct electrochemical processes. acs.org

Table 2: Key Steps in the Electrochemical Reduction of Nitroarenes

| Step | Process | Key Species | Reference |

|---|---|---|---|

| 1 | Single electron transfer | Nitroarene radical anion (ArNO₂⁻) | nih.gov |

| 2 | Further electron and proton transfers | Nitrosoarene, Hydroxylamine (B1172632) derivative | nih.gov |

| 3 | Final reduction | Amino derivative (Aniline) | nih.gov |

| Alternative Pathway | Radical coupling and further reduction | Azoxybenzene, Azobenzene | youtube.com |

Chemoselective Reduction in the Presence of Other Functional Groups

A significant challenge in synthetic chemistry is the selective reduction of a nitro group in a molecule containing other reducible functionalities. For a compound like this compound with other hypothetical substituents, this selectivity is crucial. Various reagents and methods have been developed to achieve this.

Reagents such as tin(II) chloride (SnCl₂) in an alcohol or ethyl acetate (B1210297) are known to readily reduce aromatic nitro compounds while leaving other reducible or acid-sensitive groups like aldehydes, ketones, esters, and nitriles unaffected. acs.org Similarly, iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid provides a mild method for the reduction of nitro groups to amines, often with good tolerance for other functional groups. nih.gov

Sodium sulfide (Na₂S) is another useful reagent, particularly for substrates where catalytic hydrogenation or strongly acidic conditions are not suitable. nih.gov It can sometimes selectively reduce one nitro group in a polynitro compound. mdpi.com The Zinin reduction, which uses sulfur-containing anions like sulfides or polysulfides, is a classic method for this type of selective transformation. mdpi.com

The choice of reagent is dictated by the specific functional groups present in the molecule. For instance, while catalytic hydrogenation with Pd/C is highly efficient, it can also reduce other groups like alkenes or dehalogenate aryl halides. nih.gov In such cases, reagents like Raney nickel might be preferred as it is less prone to causing dehalogenation. nih.gov Metal-free methods, such as using diboron (B99234) pinacol (B44631) ester (B₂pin₂) with a base, have also emerged as effective for the chemoselective reduction of aromatic nitro compounds.

Oxidative Reactions and Aromatic Ring Functionalization

The strong electron-withdrawing nature of the nitro group in this compound significantly deactivates the aromatic ring towards electrophilic attack, making oxidative reactions and further functionalization challenging. libretexts.org The nitro group itself is generally resistant to oxidation under standard conditions.

However, nitroarenes can act as oxidants in certain reactions. For instance, in alkaline media and at elevated temperatures, nitrobenzene can oxidize other organic compounds, being itself reduced to aniline and other derivatives like nitrosobenzene and azoxybenzene. acs.org More powerfully, 1,3-dinitrobenzene (B52904) can facilitate such oxidations under milder conditions. acs.org In a different context, photoexcited nitroarenes can act as versatile anaerobic oxidants, capable of oxidizing alcohols, amines, and aldehydes through hydrogen atom transfer (HAT) and oxygen atom transfer (OAT) mechanisms. acs.orgchemrxiv.org

Regarding aromatic ring functionalization, electrophilic aromatic substitution on a nitro-substituted benzene ring is difficult and requires harsh conditions. msu.edu When it does occur, the nitro group is a meta-director. However, in this compound, the butyl group is an ortho-, para-director. The directing effects of the two substituents are opposing. Given the strong deactivating and meta-directing effect of the nitro group, any further electrophilic substitution would be very difficult and likely occur at the positions meta to the nitro group (i.e., ortho to the butyl group), if at all. The steric hindrance from the butyl group might also influence the regioselectivity. libretexts.org

In some cases, the nitro group itself can be displaced through nucleophilic aromatic substitution (SₙAr), especially if the ring is further activated by other electron-withdrawing groups. acs.org

Radical Reactions and Their Role in Chemical Transformations

Radical reactions involving nitroaromatic compounds are of significant interest due to the stability of the resulting nitro radical anions. These species are often key intermediates in various chemical and biological processes. nih.gov

The formation of the this compound radical anion can be achieved through a single electron transfer (SET) from a suitable donor. Studies on nitrobenzene have shown that anionic organic bases can act as electron donors, leading to the formation of a stable nitrobenzenide radical ion-pair and a transient radical base. acs.org This provides a general method for generating heteroatom-centered radicals and initiating radical transformations under mild conditions. acs.org

Once formed, these nitro radical anions are relatively unreactive on their own, except as simple reducing agents. nih.gov However, they are obligate intermediates in reductive metabolic pathways that can lead to more reactive species. nih.gov The chemistry of these radical anions is influenced by factors such as prototropic properties, which control their decay rate, and redox properties, which govern their ability to transfer an electron to other acceptors like molecular oxygen. nih.gov

The involvement of nitroarene radicals has been identified in a variety of transformations, including hydrogen atom transfer reactions, photoinduced processes, and electrochemical reductions. msu.edu The study of these radical species is crucial for understanding the mechanisms of toxicity and therapeutic action of many nitroaromatic compounds, as well as for developing novel synthetic methodologies. nih.govrsc.org

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 1-Butyl-4-nitrobenzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework and connectivity can be assembled.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals for the aromatic protons and the aliphatic protons of the butyl chain.

The aromatic region typically displays an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The strong electron-withdrawing effect of the nitro group causes the protons ortho to it (H-3 and H-5) to be deshielded, shifting them downfield compared to the protons meta to the nitro group (H-2 and H-6), which are adjacent to the butyl group.

The aliphatic region shows four distinct signals corresponding to the four different types of protons in the n-butyl group. The terminal methyl group (CH₃) appears as a triplet, coupled to the adjacent methylene (B1212753) group. The two internal methylene groups (CH₂-CH₂) appear as complex multiplets due to coupling with their neighbors. The methylene group directly attached to the benzene ring (the benzylic protons) is shifted further downfield due to the influence of the aromatic ring current and appears as a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-2, H-6) | ~ 7.35 | Doublet | ~ 8.5 |

| Aromatic H (H-3, H-5) | ~ 8.15 | Doublet | ~ 8.5 |

| Benzylic (-CH₂-) | ~ 2.70 | Triplet | ~ 7.5 |

| Methylene (-CH₂-) | ~ 1.65 | Sextet | ~ 7.5 |

| Methylene (-CH₂-) | ~ 1.40 | Sextet | ~ 7.5 |

| Methyl (-CH₃) | ~ 0.95 | Triplet | ~ 7.3 |

Note: Predicted values are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) complements the proton NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum will show six signals for the aromatic carbons and four signals for the butyl group carbons. The carbon atom attached to the nitro group (C-4) is significantly deshielded and appears at a high chemical shift. The carbon atom attached to the butyl group (C-1) also appears at a distinct downfield position. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) are resolved accordingly. The signals for the four aliphatic carbons appear in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C-NO₂) | ~ 147.0 |

| C-1 (C-Alkyl) | ~ 146.5 |

| C-3, C-5 | ~ 123.5 |

| C-2, C-6 | ~ 129.0 |

| Benzylic (-CH₂-) | ~ 35.0 |

| Methylene (-CH₂-) | ~ 33.0 |

| Methylene (-CH₂-) | ~ 22.0 |

| Methyl (-CH₃) | ~ 13.8 |

Note: Predicted values are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. Key correlations would be observed between the benzylic CH₂ and the adjacent methylene group, and sequentially along the butyl chain. It would also confirm the coupling between the ortho (H-2/6) and meta (H-3/5) protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton assignment in Table 1 to its corresponding carbon assignment in Table 2, for instance, confirming the connection between the benzylic protons (~2.70 ppm) and the benzylic carbon (~35.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is particularly useful for connecting different parts of the molecule. For example, an HMBC spectrum would show correlations from the benzylic protons to the C-2/C-6 carbons and the quaternary C-1 carbon of the aromatic ring. It would also show correlations from the H-2/H-6 protons to the benzylic carbon and the C-4 carbon, confirming the placement of the butyl and nitro groups at the 1 and 4 positions, respectively.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

The vibrational spectrum of this compound is dominated by the characteristic modes of the nitro (NO₂) group and the alkyl (C₄H₉) group.

Nitro Group Vibrations: The nitro group has two prominent stretching vibrations. The asymmetric stretching (ν_as(NO₂)) appears as a very strong band in the IR spectrum, typically in the range of 1500-1570 cm⁻¹. chemicalbook.com The symmetric stretching (ν_s(NO₂)) gives rise to another strong band at a lower frequency, usually between 1300-1370 cm⁻¹. chemicalbook.com Additionally, bending and scissoring vibrations of the NO₂ group can be observed at lower wavenumbers.

Alkyl Group Vibrations: The butyl group exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Bending vibrations for the CH₂ and CH₃ groups (scissoring, wagging, twisting, and rocking) appear in the fingerprint region between 1350 cm⁻¹ and 1470 cm⁻¹.

The combination of vibrational bands provides a unique "molecular fingerprint" for this compound, allowing for its identification.

The IR spectrum is particularly useful for confirming the presence of the key functional groups. The strong absorptions corresponding to the nitro group stretches are often the most diagnostic feature. Raman spectroscopy, while also providing information on these vibrations, is particularly sensitive to the symmetric vibrations of the non-polar parts of the molecule, such as the C-C stretching of the benzene ring. The aromatic ring itself produces characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. chemicalbook.com A band corresponding to the C-N stretch is also expected around 1110 cm⁻¹. chemicalbook.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Intensity) |

| Aromatic C-H Stretch | 3050 - 3150 | IR (Variable), Raman (Strong) |

| Aliphatic C-H Stretch | 2850 - 2960 | IR (Strong), Raman (Strong) |

| Aromatic C=C Stretch | 1600 - 1620, 1475 - 1525 | IR (Variable), Raman (Strong) |

| Asymmetric NO₂ Stretch | 1500 - 1570 | IR (Very Strong) |

| Aliphatic C-H Bend | 1350 - 1470 | IR (Variable) |

| Symmetric NO₂ Stretch | 1300 - 1370 | IR (Strong) |

| C-N Stretch | ~ 1110 | IR (Medium) |

| Aromatic C-H Out-of-Plane Bend | 840 - 860 | IR (Strong) |

Note: These are typical ranges and the exact positions and intensities can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of this compound. It provides highly specific data based on the mass-to-charge ratio (m/z) of ionized molecules.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS measures the m/z ratio to several decimal places, enabling the calculation of a precise elemental formula. The molecular formula of this compound is C₁₀H₁₃NO₂. nih.gov

The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. For this compound, the computed monoisotopic mass is 179.094628657 Da. nih.gov HRMS analysis would yield an experimental mass that closely matches this theoretical value, allowing for its definitive identification and differentiation from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ |

| Theoretical Monoisotopic Mass (Da) | 179.094628657 nih.gov |

Fragmentation Pathways in Electron Ionization (EI) and Electrospray Ionization (ESI)

Understanding the fragmentation behavior of this compound under different ionization conditions is crucial for its structural elucidation.

Electron Ionization (EI)

In EI-MS, typically coupled with Gas Chromatography (GC), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. The mass spectrum of nitroaromatic compounds is often characterized by specific losses. youtube.com For this compound (M⁺˙ at m/z 179), key fragmentation pathways include:

Loss of the nitro group: A prominent fragmentation involves the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂, 46 Da) to produce a fragment at m/z 133.

Loss of nitric oxide: Rearrangement can lead to the loss of a nitric oxide radical (•NO, 30 Da), yielding a fragment at m/z 149. youtube.com

Benzylic cleavage: The cleavage of the bond between the first and second carbon of the butyl chain is highly favorable, leading to the formation of a tropylium-like ion or a nitrophenyl cation at m/z 122 through the loss of a propyl radical (•C₃H₇, 43 Da).

McLafferty Rearrangement: A characteristic rearrangement for alkylbenzenes involves the transfer of a γ-hydrogen from the butyl chain to the aromatic ring, followed by the elimination of a neutral alkene (propene, C₃H₆, 42 Da). This results in a radical cation at m/z 137.

Loss of the butyl chain: Cleavage of the bond between the aromatic ring and the butyl group results in the loss of a butyl radical (•C₄H₉, 57 Da), generating a nitrophenyl cation at m/z 122. The phenyl cation itself can appear at m/z 77. youtube.com

Table 2: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺˙ (Molecular Ion) | - |

| 149 | [C₁₀H₁₃O]⁺ | •NO |

| 137 | [C₇H₇NO₂]⁺˙ | C₃H₆ |

| 133 | [C₁₀H₁₃]⁺ | •NO₂ |

| 122 | [C₆H₄NO₂]⁺ | •C₄H₉ |

Electrospray Ionization (ESI)

ESI is a soft ionization technique, commonly used with High-Performance Liquid Chromatography (HPLC), that typically keeps the molecule intact. For a neutral molecule like this compound, ionization in ESI occurs through the formation of adducts with protons or other cations present in the mobile phase. escholarship.org

In positive ion mode, expected adducts include:

Protonated molecule [M+H]⁺: m/z 180.10192 uni.luuni.lu

Sodiated molecule [M+Na]⁺: m/z 202.08386 uni.luuni.lu

Ammoniated molecule [M+NH₄]⁺: m/z 197.12846 uni.luuni.lu

In negative ion mode, the formation of a deprotonated molecule is less likely due to the absence of a highly acidic proton, but a [M-H]⁻ ion at m/z 178.08736 has been predicted. uni.luuni.lu Fragmentation in ESI-MS is typically induced in a collision cell (tandem mass spectrometry, MS/MS) and would proceed from these precursor ions, often resulting in the neutral loss of the butyl group or other fragments.

Table 3: Predicted ESI-MS Adducts of this compound

| Adduct | Ion Mode | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Positive | 180.10192 uni.luuni.lu |

| [M+Na]⁺ | Positive | 202.08386 uni.luuni.lu |

| [M+NH₄]⁺ | Positive | 197.12846 uni.luuni.lu |

Chromatographic Methods for Separation and Quantification

Chromatography is essential for isolating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. epa.gov It is widely used to determine the purity of a sample and to separate it from isomers (e.g., 1-butyl-2-nitrobenzene) and other components in a mixture. epa.gov The compound is vaporized and travels through a capillary column coated with a stationary phase. Separation is based on the differential partitioning of analytes between the mobile gas phase (typically helium or hydrogen) and the stationary phase.

For detection, a Flame Ionization Detector (FID) provides good general-purpose sensitivity. uw.edu.pl However, for enhanced sensitivity and selectivity towards nitro-containing compounds, an Electron Capture Detector (ECD) is often preferred. uw.edu.pldtic.mil

The retention of a compound is often described by its Kovats Retention Index (I), which normalizes retention times relative to n-alkane standards. This allows for inter-laboratory comparison of data.

Table 4: Kovats Retention Indices for this compound

| Column Type | Stationary Phase | Retention Index (I) | Source |

|---|---|---|---|

| Standard Non-polar | (e.g., Polydimethylsiloxane) | 1585 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography is a versatile and widely used method for the analysis of this compound. sielc.comsynhet.com It is particularly suitable for compounds that may not be sufficiently volatile or thermally stable for GC.

The most common mode for analysis is reverse-phase (RP) HPLC. sielc.comsielc.com In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase. A typical mobile phase for this compound consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com An acid, such as phosphoric acid, is often added to improve peak shape. sielc.comsielc.com For applications where the HPLC is coupled to a mass spectrometer (LC-MS), a volatile acid like formic acid is used instead of phosphoric acid to ensure compatibility with the MS detector. sielc.comsielc.com

Quantification is typically achieved using a UV-Vis detector, as the nitroaromatic chromophore absorbs strongly in the UV region. This method is highly effective for separating this compound from its impurities and for performing accurate quantitative analysis in various matrices. nih.gov

Advanced Microextraction Techniques Coupled with Chromatography

To analyze trace levels of this compound in complex samples such as environmental water or soil, a pre-concentration step is often necessary. Advanced microextraction techniques offer efficient, rapid, and environmentally friendly alternatives to traditional liquid-liquid extraction. While specific studies on this compound are not prevalent, methods developed for the broader class of nitroaromatic compounds are directly applicable. nih.govacs.org

These techniques include:

Solid-Phase Extraction (SPE): This is a well-established method where the sample is passed through a cartridge containing a solid adsorbent that retains the analytes of interest. dtic.milnih.gov The analytes are then eluted with a small volume of an organic solvent, which is then analyzed by GC or HPLC.

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a sorbent polymer is exposed to the sample. Analytes partition onto the fiber, which is then transferred to the injection port of a GC for thermal desorption and analysis.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. A cloudy solution forms, and the fine droplets of the extraction solvent efficiently extract the analyte. The mixture is then centrifuged, and a small volume of the sedimented phase is collected for chromatographic analysis.

These microextraction techniques, when coupled with GC or HPLC, provide the low detection limits required for trace analysis of nitroaromatic compounds like this compound. acs.org

Environmental Fate and Degradation Studies of Nitroaromatic Analogs

Biotic Degradation Pathways

The biological breakdown of nitroaromatic compounds is a key process in their environmental remediation. nih.gov Microorganisms have evolved diverse strategies to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. nih.govnih.gov

Microbial Biodegradation Mechanisms

Microbial degradation of nitroaromatic compounds can proceed through two primary routes: reductive and oxidative pathways. The specific pathway employed by a microorganism often depends on the structure of the compound and the enzymatic machinery of the microbe.

The reduction of the nitro group is a common initial step in the biodegradation of nitroaromatic compounds. cdc.govoup.comannualreviews.org This process is catalyzed by enzymes known as nitroreductases. oup.comresearchgate.net

Mechanism: Nitroreductases typically catalyze the sequential reduction of the nitro group (—NO₂) to a nitroso group (—NO), then to a hydroxylamino group (—NHOH), and finally to an amino group (—NH₂). cdc.govoup.comannualreviews.org This reduction often occurs via a "ping-pong Bi-Bi" mechanism, utilizing cofactors like NADH or NADPH. researchgate.net

Oxygen Sensitivity: Nitroreductases can be classified as either oxygen-insensitive (Type I) or oxygen-sensitive (Type II). cdc.govoup.com Type I nitroreductases can reduce the nitro group completely to an amine, even in the presence of oxygen. oup.comresearchgate.net In contrast, Type II nitroreductases, in the presence of oxygen, can enter a futile cycle where the nitro anion radical is re-oxidized back to the nitro group, generating superoxide (B77818) radicals. oup.com

Examples: In many bacteria, the reduction of nitroaromatics is a crucial detoxification step. For example, nitroreductases from Escherichia coli have been shown to reduce a variety of nitrophenols. researchgate.net The enzyme chloramphenicol (B1208) nitroreductase (CNR) from Haemophilus influenzae, which structurally contains a 4-nitrobenzene moiety, demonstrates promiscuity in reducing various 4-nitrobenzyl derivatives. nih.gov The reduction of nitrobenzene (B124822) by gut microflora is also a well-documented example of this pathway. cdc.gov

| Compound | Microorganism/Enzyme | Key Intermediate(s) | Final Product(s) |

|---|---|---|---|

| Nitrobenzene | Gut microflora, Hepatic microsomes | Nitrosobenzene (B162901), Phenylhydroxylamine | Aniline (B41778), Aminophenols cdc.gov |

| 4-Nitrophenol | Nitroreductase from E. coli | 4-Hydroxylaminophenol | 4-Aminophenol researchgate.net |

| Chloramphenicol (contains 4-nitrobenzene moiety) | Chloramphenicol nitroreductase (CNR) from Haemophilus influenzae | - | Amino derivative nih.gov |

Oxidative pathways involve the direct attack on the aromatic ring, often leading to its cleavage. Dioxygenase enzymes play a pivotal role in this process.

Mechanism: Rieske-type dioxygenases initiate the degradation by incorporating both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol and the release of the nitro group as nitrite. nih.govnih.govasm.org This is in contrast to the reductive pathway where the nitro group is transformed.

Subsequent Steps: The resulting catechol or substituted catechol is then a substrate for further degradation via ortho or meta ring-cleavage pathways, eventually leading to intermediates of central metabolism like the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Examples: The degradation of nitrobenzene by Comamonas sp. strain JS765 and 2-nitrotoluene (B74249) by Acidovorax sp. strain JS42 are well-studied examples of oxidative pathways. nih.govasm.org In both cases, a multicomponent dioxygenase enzyme system catalyzes the initial attack on the aromatic ring. nih.govasm.org The nitrobenzene dioxygenase (NBDO) from Comamonas sp. JS765 converts nitrobenzene to catechol. nih.govasm.org

| Compound | Microorganism/Enzyme System | Initial Product | Subsequent Pathway |

|---|---|---|---|

| Nitrobenzene | Comamonas sp. strain JS765 (Nitrobenzene dioxygenase) | Catechol nih.govasm.org | Ring cleavage |

| 2-Nitrotoluene | Acidovorax sp. strain JS42 (2-Nitrotoluene dioxygenase) | 3-Methylcatechol nih.govasm.org | meta-cleavage pathway nih.gov |

| 4-Nitrotoluene (B166481) | Evolved Acidovorax sp. strain JS42 | 4-Methylcatechol nih.govwiley.com | Ring cleavage wiley.com |

Evolutionary Adaptation of Microbial Degradation Pathways

The presence of synthetic nitroaromatic compounds in the environment has driven the evolution of new microbial degradation pathways. nih.govwiley.com Microorganisms can adapt their existing enzymatic machinery to metabolize these novel substrates.

A notable example is the evolution of a new degradation pathway for 4-nitrotoluene in Acidovorax sp. strain JS42. nih.govwiley.com While the wild-type strain could oxidize 4-nitrotoluene to 4-methylcatechol, it could not grow on it. nih.govwiley.com Through laboratory evolution experiments, mutants were isolated that gained the ability to grow on 4-nitrotoluene. nih.govwiley.com This was achieved through mutations in the gene encoding the initial dioxygenase, which led to an improved enzyme capable of efficiently catalyzing the first step of the degradation pathway. nih.gov This demonstrates the remarkable ability of bacteria to evolve new metabolic capabilities in response to selective pressures from environmental pollutants. nih.govwiley.com

Abiotic Degradation Processes

In addition to biological breakdown, nitroaromatic compounds can be degraded by abiotic processes, with photolysis being a significant mechanism in both aquatic and atmospheric environments. who.int

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is the breakdown of compounds by light. For nitroaromatic compounds, this can occur through direct absorption of light or through indirect reactions with photochemically generated reactive species.

Direct Photolysis: In water, nitrobenzene can be slowly degraded by direct photolysis, with estimated half-lives ranging from 2.5 to 6 days under certain conditions. who.int In the atmosphere, the estimated lifetime for direct photolysis of airborne nitrobenzene is less than one day. who.int The degradation of nitrobenzene and its derivatives like nitrophenols can proceed via zero-order kinetics under polychromatic light, leading to the formation of various aromatic intermediates. researchgate.net

Indirect Photolysis (Photo-oxidation): This process involves the reaction of the nitroaromatic compound with photochemically produced oxidants, such as hydroxyl radicals (•OH). who.intresearchgate.net In aqueous environments, the presence of substances like nitrate (B79036) can enhance the photodegradation of nitrobenzene by promoting the formation of hydroxyl radicals. researchgate.net Advanced oxidation processes (AOPs) that generate highly reactive radicals are effective in degrading nitrobenzene. For instance, the use of persulfate (S₂O₈²⁻) in combination with UV radiation can lead to nearly 100% degradation of nitrobenzene by generating sulfate (B86663) radicals (SO₄⁻•). scielo.org.mxredalyc.org The efficiency of this process is dependent on factors like the wavelength of UV light and the concentration of the oxidizing agent. scielo.org.mx Studies have shown that UV radiation at 254 nm is significantly more effective than at 350 nm for nitrobenzene degradation. scielo.org.mxredalyc.org

| Environment | Degradation Process | Key Factors | Reported Half-life/Efficiency |

|---|---|---|---|

| Aquatic | Direct Photolysis | Light intensity, water clarity | 2.5–6 days who.int |

| Aquatic (Natural River Water) | Photodegradation | Simulated solar irradiation | 17.2–21.5 hours researchgate.net |

| Atmospheric | Direct Photolysis | Sunlight | <1 day who.int |

| Aqueous (with Persulfate/UV) | Indirect Photolysis (AOP) | UV wavelength (254 nm), Persulfate concentration | Up to 96.8% removal scielo.org.mx |

Hydrolysis and Chemical Transformation in Environmental Matrices

The environmental persistence of nitroaromatic compounds such as 1-butyl-4-nitrobenzene is significantly influenced by hydrolysis and other chemical transformation processes in soil and water. The stability of these compounds is largely due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards oxidative degradation. nih.gov However, transformation can still occur under various environmental conditions.

Alkaline hydrolysis can be a relevant transformation pathway for some nitroaromatic compounds, particularly those with multiple nitro groups. acs.org For instance, the hydrolysis of 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN) has been studied, revealing that the reaction can proceed through the formation of Meisenheimer complexes or proton abstraction, leading to the substitution of nitro groups. acs.org While specific data on the hydrolysis of this compound is limited, the principles governing the hydrolysis of its analogs suggest that under alkaline conditions, transformation could occur, although likely at a slow rate due to the presence of only one nitro group.

In soil and groundwater, the fate of nitroaromatic compounds is also dictated by adsorption and biodegradation. researchgate.netgovinfo.gov The organic carbon content of sediment plays a major role in the adsorption of nitrobenzene, with higher organic content leading to greater adsorption. researchgate.net This adsorption can reduce the availability of the compound for chemical transformation in the aqueous phase. Biodegradation, carried out by various microorganisms, often involves the reduction of the nitro group to an amino group, forming compounds like aniline from nitrobenzene. annualreviews.orgnih.govhep.com.cn This biological transformation is often a more significant degradation pathway than abiotic hydrolysis in typical environmental matrices.

The table below summarizes the hydrolysis and transformation characteristics of nitroaromatic compounds based on available data for analogs.

| Compound | Transformation Process | Key Factors | Transformation Products (Examples) |

| This compound | Abiotic Hydrolysis | pH, Temperature | Likely slow under typical environmental conditions. |

| Biodegradation | Microorganism presence, Oxygen levels | 4-Butylaniline (B89568) | |

| 2,4,6-Trinitrotoluene (TNT) | Alkaline Hydrolysis | High pH | Meisenheimer complexes, Dinitrotoluene derivatives |

| Biodegradation | Reductive pathways | Aminodinitrotoluenes, Diaminonitrotoluenes | |

| Nitrobenzene | Adsorption | Soil organic carbon content | - |

| Biodegradation | Aerobic/anaerobic conditions | Aniline, Phenol (B47542) |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water and wastewater by generating highly reactive hydroxyl radicals (•OH). scispace.comengineering.org.cn These radicals are powerful, non-selective oxidizing agents that can lead to the degradation and potential mineralization of recalcitrant organic compounds like nitroaromatics into smaller, less harmful substances such as carbon dioxide and water. scispace.comengineering.org.cn

Ozone-Based Oxidation (O3) and Hydroxyl Radical Generation

Ozonation is a prominent AOP that can degrade nitroaromatic compounds. scispace.com Ozone can react directly with pollutants, although it is a selective oxidant. mdpi.com Its effectiveness is significantly enhanced when it leads to the generation of hydroxyl radicals. This can be achieved in several ways:

Ozone at High pH: At alkaline pH (typically > 8.5), ozone decomposition is accelerated, leading to the formation of hydroxyl radicals. kirj.ee

Ozone with Hydrogen Peroxide (O3/H2O2 or Peroxone): The addition of hydrogen peroxide to ozonation processes enhances the production of hydroxyl radicals, leading to faster degradation rates of organic compounds. kirj.ee

Ozone with UV Radiation (O3/UV): The photolysis of ozone by UV light is an efficient method for generating hydroxyl radicals. kirj.ee

Studies on nitrobenzene, a close analog of this compound, have shown that ozone-based AOPs can be effective. For example, the O3/persulfate process in a rotating packed bed achieved over 90% degradation of nitrobenzene, with hydroxyl radicals playing a significant role. researchgate.net The combination of O3/H2O2 has also demonstrated strong oxidation capacity towards nitrobenzene compounds. researchgate.net

The following table presents data on the efficiency of various ozone-based AOPs for the degradation of nitrobenzene.

| AOP System | Target Compound | Key Parameters | Degradation Efficiency | Reference |

| O3/Persulfate | Nitrobenzene | pH 10, High gravity factor | 90.59% in 30 min | researchgate.net |

| O3/H2O2 | Nitrobenzene | - | 99% removal | researchgate.net |

| Catalytic Ozonation | Nitrobenzene | Ceramic honeycomb-supported manganese | - | acs.org |

Catalytic Oxidation Systems for Nitroaromatic Compounds

Catalytic oxidation systems represent another class of AOPs that can effectively degrade nitroaromatic compounds. These systems often utilize a catalyst to enhance the production of reactive oxygen species.

Fenton and Fenton-like Processes: The classic Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. scispace.com This method has been successfully applied to the degradation of various nitroaromatic compounds. researchgate.net The efficiency of the Fenton process is influenced by factors such as the concentrations of Fe²⁺ and H₂O₂, pH, and temperature. scispace.com For instance, complete degradation of nitrobenzene was achieved in 65 minutes under optimal Fenton conditions. scispace.com

Photocatalysis: This process typically uses a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. These can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. rsc.org The photocatalytic degradation of nitroaromatic compounds has been extensively studied, with factors like the type of TiO₂ (anatase or rutile), presence of cocatalysts like platinum, and reaction medium influencing the product selectivity and efficiency. rsc.org

Reduction-Oxidation Coupling (ROC) Processes: A more recent development involves coupling reduction and oxidation processes. For example, a LaFe₀.₉₅Cu₀.₀₅O₃@carbon fiber cloth catalyst has been designed for a ROC process that effectively removes and mineralizes nitroaromatic compounds by first photoreducing the nitro group, which facilitates subsequent ring-opening oxidation. nih.gov

The table below provides an overview of different catalytic oxidation systems used for the degradation of nitroaromatic compounds.

| Catalytic System | Target Compound(s) | Catalyst | Key Findings | Reference |

| Fenton Process | Nitrobenzene | Fe²⁺/H₂O₂ | Complete degradation in 65 min at optimal conditions. | scispace.com |

| Photocatalysis | m-Nitrotoluene | TiO₂ (Anatase vs. Rutile) | Product selectivity depends on TiO₂ crystal structure. | rsc.org |

| Reduction-Oxidation Coupling | Nitroaromatic Compounds | LaFe₀.₉₅Cu₀.₀₅O₃@CFC | Efficient removal and mineralization through coupled reduction and oxidation. | nih.gov |

Modeling Environmental Transport and Transformation of Nitroaromatic Pollutants

Modeling the environmental transport and transformation of nitroaromatic pollutants like this compound is crucial for assessing their fate, potential exposure risks, and for designing effective remediation strategies. These models integrate various physical, chemical, and biological processes that govern the movement and degradation of contaminants in different environmental compartments.

A comprehensive model for a nitroaromatic compound in a river system would typically include the following processes:

Physical Transport: This includes advection (transport with the flow of water) and dispersion (spreading due to turbulence and molecular diffusion).

Volatilization: The transfer of the compound from water to the atmosphere.

Adsorption/Desorption: The partitioning of the pollutant between the water column and suspended or bed sediments. As noted earlier, the organic carbon content of sediments is a key factor influencing the adsorption of nitrobenzene. researchgate.net

Photolysis: Direct degradation by sunlight.

Biodegradation: Microbial degradation, which is often a primary attenuation process for nitroaromatic compounds. govinfo.gov

Numerical models have been developed to simulate the transport and fate of nitrobenzene in river systems, such as the Songhua River after a major spill. researchgate.net These models combine river water quality principles with the kinetic mechanisms of the various degradation and transport processes. researchgate.net Such models can predict the concentration of the pollutant over time and distance, helping to understand its long-term impact.